4-Fmoc-amino-benzylamine
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Overview
Description
4-Fmoc-amino-benzylamine is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino-benzylamine structure. The Fmoc group is widely used in organic synthesis, particularly in the field of peptide synthesis, due to its stability under basic conditions and ease of removal under mildly basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fmoc-amino-benzylamine typically involves the reaction of 4-amino-benzylamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in a solvent like dioxane . The Fmoc group can also be introduced using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques can also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fmoc-amino-benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using reagents like piperidine, leading to the formation of the free amine.
Protection and Deprotection: The Fmoc group serves as a protecting group for the amino function, which can be selectively removed without affecting other functional groups.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Protection: Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium bicarbonate.
Major Products Formed
Scientific Research Applications
4-Fmoc-amino-benzylamine is extensively used in scientific research, particularly in the following areas:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins using SPPS techniques.
Medicinal Chemistry: The compound is employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is used in the modification of biomolecules for various applications in biotechnology and molecular biology.
Mechanism of Action
The primary function of 4-Fmoc-amino-benzylamine is to serve as a protected intermediate in synthetic chemistry. The Fmoc group protects the amino function during synthetic steps and can be selectively removed under basic conditions. This allows for the sequential addition of amino acids in peptide synthesis without unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-amino-benzylamine: Uses tert-butyl carbamate (Boc) as the protecting group, which is removed under acidic conditions.
Cbz-amino-benzylamine: Uses benzyl carbamate (Cbz) as the protecting group, which is removed by catalytic hydrogenolysis.
Uniqueness
4-Fmoc-amino-benzylamine is unique due to its stability under basic conditions and ease of removal with mild bases like piperidine. This makes it particularly suitable for SPPS, where the Fmoc group can be removed without affecting the acid-labile linkers used in the synthesis .
Properties
Molecular Formula |
C22H20N2O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-(hydrazinylmethyl)benzoate |
InChI |
InChI=1S/C22H20N2O2/c23-24-13-15-9-11-16(12-10-15)22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14,23H2 |
InChI Key |
FRRDFUCVQNYOGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)CNN |
Origin of Product |
United States |
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